5-Bromo-1-phenyl-1H-tetrazole (CAS 18233-34-6): Physicochemical Profiling and Synthetic Utility in Drug Development
5-Bromo-1-phenyl-1H-tetrazole (CAS 18233-34-6): Physicochemical Profiling and Synthetic Utility in Drug Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the landscape of heterocyclic chemistry, tetrazoles serve as critical bioisosteres for carboxylic acids, offering enhanced metabolic stability and lipophilicity in drug design. 5-Bromo-1-phenyl-1H-tetrazole (CAS: 18233-34-6) is a highly versatile halogenated intermediate. The presence of the labile bromine atom at the 5-position of the tetrazole ring makes it an exceptional electrophilic hub for nucleophilic aromatic substitution (S_NAr) and cross-coupling reactions.
As a Senior Application Scientist, I have structured this guide to move beyond basic data aggregation. Here, we will dissect the physicochemical parameters that dictate this compound's behavior, explore the mechanistic rationale behind its synthesis, and provide a field-proven, self-validating protocol for its downstream conversion into 1-phenyl-1H-tetrazole-5-thiol (CAS: 86-93-1)[1][2].
Physicochemical Properties & Molecular Descriptors
Understanding the physicochemical profile of 5-bromo-1-phenyl-1H-tetrazole is critical for predicting its solubility, reactivity, and behavior in biological assays. The table below synthesizes the core quantitative data[3][4].
| Property | Value | Mechanistic Significance |
| CAS Number | 18233-34-6 | Unique chemical identifier for procurement and safety tracking. |
| Molecular Formula | C₇H₅BrN₄ | Indicates a highly nitrogen-dense core with a heavy halogen. |
| Molecular Weight | 225.05 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |
| Exact Mass | 223.96976 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 | 1.5 | Moderate lipophilicity; ensures adequate partitioning into organic solvents during extraction while maintaining some aqueous solubility. |
| TPSA | 43.6 Ų | Topological Polar Surface Area is well below the 90 Ų threshold, suggesting excellent potential for blood-brain barrier (BBB) permeability if used as a scaffold. |
| Hydrogen Bond Acceptors | 3 | The tetrazole nitrogens can participate in hydrogen bonding with target proteins, enhancing binding affinity. |
| Rotatable Bonds | 1 | High rigidity (only the phenyl-tetrazole bond rotates), which minimizes entropic penalty upon receptor binding. |
| Complexity | 148 | Represents a straightforward, synthetically accessible scaffold. |
Synthetic Methodologies and Mechanistic Causality
Upstream Synthesis: Bromination of 1-Phenyl-1H-tetrazole
The canonical synthesis of 5-bromo-1-phenyl-1H-tetrazole involves the direct electrophilic halogenation of 1-phenyl-1H-tetrazole[5].
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Causality & Choice of Reagents: The tetrazole ring is electron-deficient. However, the C5 position can be metalated or directly brominated under forcing conditions (e.g., using Br₂ in refluxing carbon tetrachloride or chloroform/acetic acid mixtures). The use of a non-polar or moderately polar halogenated solvent ensures the solubility of the precursor while stabilizing the bromonium intermediate[5].
Downstream Application: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
One of the most valuable applications of 5-bromo-1-phenyl-1H-tetrazole is its conversion into 1-phenyl-1H-tetrazole-5-thiol (CAS: 86-93-1), a compound widely used in the synthesis of cephalosporin antibiotics and as a photographic anti-fogging agent[6][7].
Instead of using highly toxic and gaseous hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH), modern protocols utilize thiourea as a safe, highly effective sulfur nucleophile.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the precipitation of the intermediate isothiouronium salt serves as a visual checkpoint for reaction progress.
Stage 1: Nucleophilic Substitution (Formation of Isothiouronium Salt)
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Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagents: Dissolve 1.0 equivalent of 5-bromo-1-phenyl-1H-tetrazole in absolute ethanol. Add 1.1 equivalents of thiourea.
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Expert Insight: Thiourea is chosen because its sulfur atom is highly nucleophilic, readily attacking the electron-deficient C5 position of the tetrazole, displacing the bromide ion.
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Reaction: Heat the mixture to 60 °C and stir continuously for 10 hours[1].
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Validation Checkpoint: The formation of a crystalline precipitate (the isothiouronium bromide salt) indicates successful substitution.
Stage 2: Alkaline Hydrolysis 5. Hydrolysis: Cool the reaction mixture to room temperature. Slowly add an aqueous solution of Sodium Hydroxide (NaOH) (2.5 equivalents) to the ethanolic mixture. 6. Reaction: Stir the mixture at 25–50 °C for 3 hours[1].
- Expert Insight: The base hydrolyzes the isothiouronium intermediate, cleaving the carbon-sulfur bond of the thiourea moiety to release the desired tetrazole-thiolate and urea as a byproduct.
- Isolation: Acidify the mixture with 1M HCl to pH 2-3 to protonate the thiolate. The product, 1-phenyl-1H-tetrazole-5-thiol, will precipitate as a white crystalline powder.
- Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol (Yield: ~86%)[8].
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the chemical transformations described above, highlighting the transition from the brominated intermediate to the final thiol product.
Caption: Synthetic workflow from 1-phenyl-1H-tetrazole to 1-phenyl-1H-tetrazole-5-thiol via bromination.
Conclusion
5-Bromo-1-phenyl-1H-tetrazole is a highly valuable synthetic building block. Its precise physicochemical properties—such as a low TPSA (43.6 Ų) and moderate lipophilicity (XLogP3 1.5)—make it an attractive moiety for pharmaceutical integration[4]. Furthermore, its reliable reactivity profile allows for the safe and high-yielding synthesis of complex sulfur-containing heterocycles, bypassing the need for hazardous reagents.
References
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ChemSynthesis Database - 5-bromo-1-phenyl-1H-tetraazole - Chemical Synthesis Database (Properties & Synthesis). Retrieved from:[Link]
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LookChem - CAS No.86-93-1, 1-Phenyltetrazole-5-thiol Suppliers & Synthesis Conditions. Retrieved from:[Link]
- Google Patents - US4374994A - Process for preparation of 5-mercaptotetrazolyl-1-acetic acid (Bromination background).
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